N-(2-ethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-ETHOXYPHENYL)-5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolopyrimidine core, substituted with ethoxyphenyl, methyl, and trimethoxyphenyl groups. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often include the use of bases, solvents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with various molecular targets. It has been shown to inhibit tubulin polymerization, which disrupts the mitotic spindle formation and leads to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other proteins and enzymes, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.
Trimetrexate: A dihydrofolate reductase inhibitor with anticancer properties.
Trimethoprim: Another dihydrofolate reductase inhibitor used as an antibiotic
Uniqueness
N-(2-ETHOXYPHENYL)-5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern on the triazolopyrimidine core, which imparts distinct biological activities and chemical reactivity. Its combination of ethoxyphenyl, methyl, and trimethoxyphenyl groups contributes to its potent biological effects and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H27N5O5 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H27N5O5/c1-6-34-17-10-8-7-9-16(17)28-23(30)20-14(2)27-24-25-13-26-29(24)21(20)15-11-18(31-3)22(33-5)19(12-15)32-4/h7-13,21H,6H2,1-5H3,(H,28,30)(H,25,26,27) |
InChI Key |
OLROURBUYLLBPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
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